![molecular formula C7H8N2OS B14278399 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 137778-08-6](/img/structure/B14278399.png)
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both pyrimidine and thiazine rings, making it a versatile scaffold for chemical modifications and biological activity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with thiourea in the presence of a catalytic amount of potassium bicarbonate in dimethylformamide (DMF) under reflux conditions . The optimized molar ratio of these substrates is 2:1. The proposed mechanistic pathway involves the formation of an intermediate that cyclizes to form the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
科学的研究の応用
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme involved in pyrimidine biosynthesis . The compound binds to a hydrophobic pocket at the enzyme’s N-terminus, preventing the oxidation of dihydroorotate to orotate, which is essential for the parasite’s survival.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: This compound shares a similar fused ring system but includes a benzene ring, which alters its chemical properties and biological activity.
3,4-Dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct biological activities.
Uniqueness
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This combination provides a versatile platform for chemical modifications and potential biological activities that are distinct from its analogs.
特性
CAS番号 |
137778-08-6 |
|---|---|
分子式 |
C7H8N2OS |
分子量 |
168.22 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C7H8N2OS/c10-6-2-3-8-7-9(6)4-1-5-11-7/h2-3H,1,4-5H2 |
InChIキー |
YSKAREKXGOOLQX-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=O)C=CN=C2SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
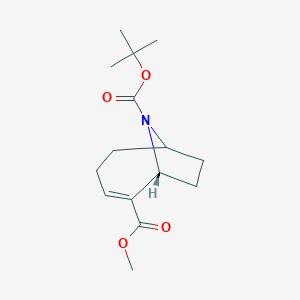
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
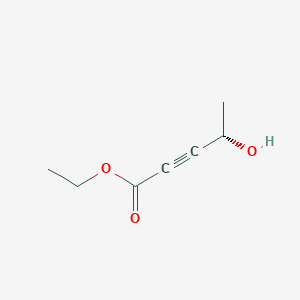
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
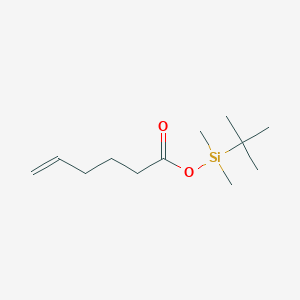
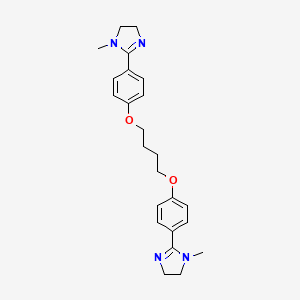
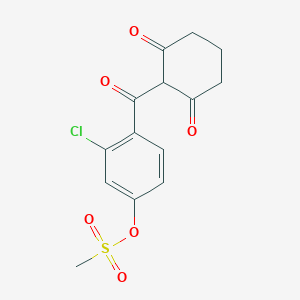
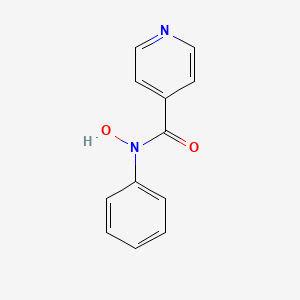
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

